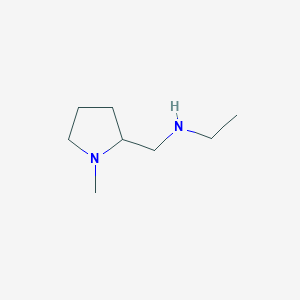

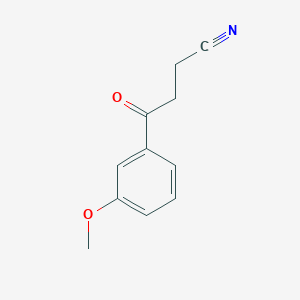

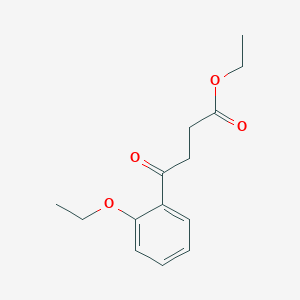

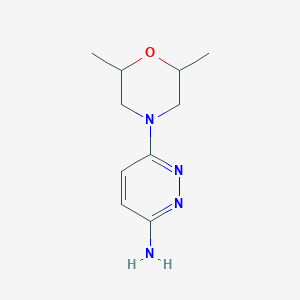

![molecular formula C9H10N2O2 B1321782 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 4583-86-2](/img/structure/B1321782.png)

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Structure : It belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole and exhibits both acidic and basic properties. Due to the presence of positive charges on its nitrogen atoms, it can exist in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazoles involves various methods, including condensation reactions, cyclization, and functional group transformations. Recent advances have focused on regiocontrolled synthesis, allowing precise substitution patterns around the imidazole ring. These synthetic routes are crucial for developing functional molecules with diverse applications .

Molecular Structure Analysis

The molecular structure of 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one consists of a five-membered ring containing nitrogen and oxygen atoms. The methoxy group (–OCH3) is attached to the benzene ring. The exact arrangement of atoms can be visualized using X-ray crystallography or computational methods .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Medicinal Chemistry: Antiproliferative Agents

“5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” derivatives have been explored for their potential as antiproliferative agents . These compounds have shown activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. The mechanism of action often involves the disruption of critical biological pathways in cancer cells, leading to inhibited growth or induced apoptosis.

Materials Science: Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. The imidazole ring in “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” can coordinate with metal ions, forming stable structures with high surface areas and tunable porosity.

Environmental Science: CO2 Capture

The compound’s derivatives are being studied for environmental applications, particularly in carbon dioxide capture . The imidazole-based MOFs can selectively adsorb CO2 from industrial emissions, contributing to greenhouse gas reduction efforts. Their efficiency in CO2/N2 separation is particularly notable, making them promising candidates for post-combustion CO2 capture technologies.

Analytical Chemistry: Reagents and Standards

In analytical chemistry, “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” and its related compounds are used as reagents and standards in various assays . They are essential in the quality control processes of pharmaceuticals and other chemical products, ensuring the consistency and reliability of analytical results.

Organic Synthesis: Synthesis of Heterocycles

This compound plays a crucial role in the synthesis of heterocycles, which are core structures in many pharmaceuticals and functional materials . Its versatility allows for the construction of complex molecules through regiocontrolled synthesis, enabling the development of new drugs and materials with enhanced properties.

Biochemistry: Enzyme Inhibition

In biochemistry, derivatives of “5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one” are investigated for their potential as enzyme inhibitors . By targeting specific enzymes, these compounds can modulate biological pathways, leading to therapeutic applications in diseases where enzyme regulation is crucial.

Mécanisme D'action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to play roles in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to have various effects depending on their specific structure and the targets they interact with .

Safety and Hazards

Propriétés

IUPAC Name |

6-methoxy-3-methyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-8-4-3-6(13-2)5-7(8)10-9(11)12/h3-5H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMIDGIWKKDSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612347 |

Source

|

| Record name | 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

4583-86-2 |

Source

|

| Record name | 5-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

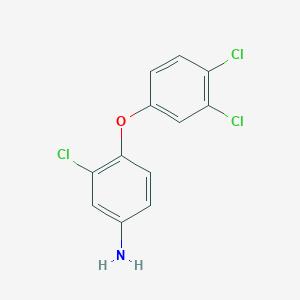

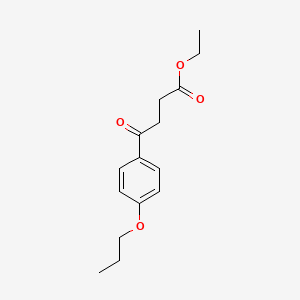

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)